benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2227206-01-9
VCID: VC5334350
InChI: InChI=1S/C14H15N3O2.2ClH/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12;;/h1-5,9,15H,6-8,10H2;2*1H
SMILES: C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3.Cl.Cl
Molecular Formula: C14H17Cl2N3O2
Molecular Weight: 330.21

benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride

CAS No.: 2227206-01-9

Cat. No.: VC5334350

Molecular Formula: C14H17Cl2N3O2

Molecular Weight: 330.21

* For research use only. Not for human or veterinary use.

benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride - 2227206-01-9

Specification

CAS No. 2227206-01-9
Molecular Formula C14H17Cl2N3O2
Molecular Weight 330.21
IUPAC Name benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride
Standard InChI InChI=1S/C14H15N3O2.2ClH/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12;;/h1-5,9,15H,6-8,10H2;2*1H
Standard InChI Key ZUHIPFOHBHDVOG-UHFFFAOYSA-N
SMILES C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₄H₁₇Cl₂N₃O₂ and a molecular weight of 330.21 g/mol . Key structural features include:

  • A 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core with a bridgehead nitrogen.

  • A benzyl ester group at position 2.

  • Two hydrochloride counterions stabilizing the protonated amine groups.

Table 1: Molecular Properties

PropertyValue
IUPAC NameBenzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride
SMILESC1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3.Cl.Cl
InChIKeyZUHIPFOHBHDVOG-UHFFFAOYSA-N
XLogP3-AA2.1 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step routes:

  • Core Formation: Cyclization of 4(5)-nitroimidazole precursors with bromoacetaldehyde diethyl acetal under basic conditions (K₂CO₃) .

  • Esterification: Introduction of the benzyl group via alkylation with benzyl bromide or Mitsunobu reaction.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Key Reactions:

  • Buchwald-Hartwig Cross-Coupling: Used to introduce aryl groups at position 3 or 8 of the imidazo[1,2-a]pyrazine core .

  • Nucleophilic Substitution: Displacement of methyl sulfone or halogen substituents for further functionalization .

Biological Activities and Applications

Antitumor Activity

Derivatives of this scaffold exhibit DNA-binding properties and inhibit tumor cell proliferation. For example:

  • Analogues with bulky aryl groups at position 3 show IC₅₀ values <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

  • The benzyl ester enhances membrane permeability, facilitating intracellular accumulation .

Antibacterial Properties

  • Gram-negative activity: Compounds with polar side chains (e.g., morpholine) demonstrate MIC values of 6.25 µg/mL against Pseudomonas aeruginosa, comparable to tetracycline .

  • Mechanism: Inhibition of ATP-binding cassette (ABC) transporters, such as VirB11 ATPase in Helicobacter pylori .

Table 2: Biological Data for Representative Analogues

CompoundTarget OrganismActivity (MIC/IC₅₀)Citation
ND-8454Mycobacterium tuberculosis0.2 µg/mL
17kBacillus subtilis10 µg/mL
PEGylated variantHCT-116 (colon cancer)8.7 µM

Applications in Drug Discovery

Antitubercular Agents

The scaffold is explored for multi-drug-resistant TB (MDR-TB) due to its metabolic stability and potency against Mycobacterium tuberculosis H37Rv (MIC: 0.2–1.6 µg/mL) .

Hybrid Inhibitors

Bivalent compounds combining imidazo[1,2-a]pyrazines with peptide moieties aim to disrupt bacterial protein complexes (e.g., VirB11 hexamerization) .

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